molecular formula C11H9N3O2 B1322159 3-(Pyrimidin-4-yl)benzoic acid CAS No. 856905-14-1

3-(Pyrimidin-4-yl)benzoic acid

Cat. No.: B1322159
CAS No.: 856905-14-1
M. Wt: 215.21 g/mol
InChI Key: OIWCBHPUJKYCJQ-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrimidine ring at the 4-position

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like tyrosine kinases and histone lysine demethylase (KDM) . These enzymes play crucial roles in cellular signaling and gene expression, respectively.

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to the active site and preventing the normal enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes.

Result of Action

Similar compounds have been reported to have antileukemia effects , suggesting that 3-(Pyrimidin-4-yl)benzoic acid might also have potential therapeutic applications.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

3-(Pyrimidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isocitrate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the enzyme’s activity. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses can result in cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to participate in the pyrimidine synthesis pathway, influencing the production of nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, it has been observed that the compound can be transported into cells via specific membrane transporters, leading to its accumulation in certain organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives with additional functional groups.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrimidin-2-yl)benzoic acid
  • 3-(Pyrimidin-2-yl)benzoic acid
  • 4-(Pyrimidin-4-yl)benzoic acid

Uniqueness

3-(Pyrimidin-4-yl)benzoic acid is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

856905-14-1

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(5-aminopyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)

InChI Key

OIWCBHPUJKYCJQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N

Origin of Product

United States

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